molecular formula C9H15Br B2354496 5-(bromomethyl)spiro[2.5]octane CAS No. 2013179-53-6

5-(bromomethyl)spiro[2.5]octane

Cat. No.: B2354496
CAS No.: 2013179-53-6
M. Wt: 203.123
InChI Key: ZADUMIRJHNHCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)spiro[2.5]octane is a valuable spirocyclic organic building block specifically designed for advanced research applications in medicinal chemistry and organic synthesis. The compound features a spiro[2.5]octane scaffold, a structure known for introducing significant three-dimensional rigidity and stereochemical definition into molecular frameworks. This property is highly sought after in drug discovery, as the constrained conformation can improve binding affinity and selectivity for target proteins, such as enzymes, by reducing the entropic penalty during ligand-receptor interaction . The bromomethyl functional group serves as a versatile chemical handle, enabling further synthetic elaboration through various cross-coupling reactions and nucleophilic substitutions. This allows researchers to efficiently explore structure-activity relationships by constructing diverse compound libraries around the spirocyclic core . The spiro[2.5]octane structure is also recognized in mechanistic studies as a probe for investigating reaction pathways, having been used in studies of cytochrome P450 enzymes to explore radical rebound mechanisms . As a key synthetic intermediate, this compound is instrumental in the design and synthesis of novel bioactive molecules, including potential central nervous system (CNS)-active agents and enzyme inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(bromomethyl)spiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADUMIRJHNHCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN). NBS serves as both a bromine source and a mild oxidizing agent, minimizing over-bromination. Key parameters include:

  • Solvent : Tetrachloromethane (CCl₄) or benzene, chosen for inertness and solubility.
  • Temperature : Reflux conditions (80–100°C) to sustain radical propagation.
  • Time : 6–12 hours, depending on substrate concentration.

The bromomethyl group installs preferentially at the 5-position due to steric and electronic factors inherent to the spiro[2.5]octane system. Post-reaction workup typically involves quenching with aqueous sodium thiosulfate, followed by extraction and solvent evaporation.

Yield and Purity Optimization

Laboratory yields range from 70–80%, with purity exceeding 95% after silica gel chromatography. Critical impurities include di-brominated byproducts (<5%) and unreacted starting material (<3%), which are separable via fractional distillation under reduced pressure.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability while maintaining pharmaceutical-grade purity. Modifications to the laboratory protocol include:

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction time to 2–4 hours. This approach minimizes byproduct formation through precise temperature control.

Solvent and Catalyst Recycling

Non-polar solvents (e.g., hexane) are recovered via distillation and reused, lowering environmental impact. AIBN is substituted with cheaper initiators like benzoyl peroxide without compromising yield.

Alternative Bromination Approaches

While NBS is the reagent of choice, exploratory studies have evaluated other brominating agents:

Hydrogen Bromide (HBr) with Peroxides

HBr in the presence of di-tert-butyl peroxide induces electrophilic bromination. However, this method suffers from lower regioselectivity (50–60% desired product) and harsher conditions.

Bromine (Br₂) in Controlled Environments

Direct bromine use is avoided due to excessive reactivity, leading to ring-opening byproducts. However, dilute Br₂ in carbon disulfide at 0°C achieves moderate success (55% yield), highlighting the spiro system’s sensitivity.

Purification and Characterization Protocols

Isolation Techniques

  • Distillation : Short-path distillation at 0.1 mmHg isolates the product as a colorless liquid (bp 110–115°C).
  • Crystallization : Low-temperature crystallization from ethanol/water mixtures yields >99% purity for analytical standards.

Spectroscopic Characterization

  • NMR : ¹H NMR (CDCl₃) displays a singlet for the spiro-CH₂-Br group at δ 3.45 ppm and characteristic cyclopropane protons at δ 1.2–1.8 ppm.
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 218.04 (C₉H₁₅Br⁺).

Comparative Analysis of Synthesis Methods

Table 1 summarizes key metrics for laboratory and industrial methods:

Parameter Laboratory (NBS/AIBN) Industrial (Continuous Flow)
Yield 70–80% 85–90%
Reaction Time 6–12 h 2–4 h
Purity >95% >99%
Solvent Consumption High Recycled
Scalability Limited High

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)spiro[2.5]octane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

Organic Synthesis

5-(Bromomethyl)spiro[2.5]octane serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its bromomethyl group can participate in various reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to a diverse range of derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form alcohols or carboxylic acids, while reduction can yield corresponding methyl derivatives.

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound:

  • Anticancer Activity: Modifications at the bromomethyl position have been shown to enhance cytotoxicity against cancer cell lines, suggesting that derivatives may exhibit improved biological activity against tumors.
  • Enzyme Inhibition: Studies indicate that bromomethyl derivatives can act as effective inhibitors for specific enzymes, impacting metabolic processes and suggesting new avenues for drug development targeting enzyme-related diseases.

Biological Probes

The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms and interactions with biomolecules, highlighting its utility in biochemical research settings.

Case Studies and Research Findings

Several studies have explored the biological implications of spiro compounds similar to this compound:

  • Anticancer Activity: A study demonstrated that derivatives with nucleophiles introduced at the bromomethyl position exhibited enhanced cytotoxicity against various cancer cell lines, indicating potential for developing new anticancer agents.
  • Enzyme Inhibition Studies: Research involving enzyme assays has shown that certain bromomethyl derivatives effectively inhibit specific enzymes involved in metabolic pathways, suggesting their potential use in therapeutic applications for diseases related to enzyme dysfunction.
  • Biochemical Probes: The compound has been successfully employed as a biochemical probe to investigate enzyme mechanisms, providing insights into cellular interactions and processes critical for understanding disease mechanisms.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)spiro[2.5]octane involves its reactivity as a bromomethyl compound. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. This reactivity is leveraged in various synthetic applications to introduce new functional groups into the spirocyclic framework.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(bromomethyl)spiro[2.5]octane with structurally analogous spiro compounds:

Compound Name Molecular Formula Key Substituents Reactivity/Applications Reference
This compound C₉H₁₅Br Bromomethyl at C-5 Alkylation, intermediates in drug synthesis
1-(Bromomethyl)-6,6-difluorospiro[2.5]octane C₉H₁₃BrF₂ Bromomethyl at C-1; difluoro at C-6 Enhanced electrophilicity due to fluorine
2-Bromo-6-oxaspiro[2.5]octane C₇H₁₁BrO Bromo at C-2; ether oxygen Polar, potential for ring-opening reactions
5-Boc-5-azaspiro[2.5]octane C₁₂H₂₁NO₂ Boc-protected amine at C-5 Amine protection in peptide synthesis
6-(Bromomethyl)spiro[2.5]octane C₉H₁₅Br Bromomethyl at C-6 (positional isomer) Altered steric/electronic effects

Physical and Chemical Properties

  • Polarity : The oxa- and aza-spiro derivatives (e.g., 2-Bromo-6-oxaspiro[2.5]octane) exhibit higher polarity due to heteroatoms, impacting solubility in polar solvents .
  • Steric Effects : Positional isomers like 6-(bromomethyl)spiro[2.5]octane show distinct steric profiles; the C-6 bromomethyl group may hinder axial C–H bond activation compared to C-5 .
  • Thermal Stability : Fluorinated derivatives (e.g., 1-(bromomethyl)-6,6-difluorospiro[2.5]octane) likely exhibit enhanced stability due to C–F bond strength .

Research Findings and Trends

  • Conformational Studies : The spiro[2.5]octane framework resists ring puckering, making it a valuable motif for enforcing planar geometries in catalysts or ligands .
  • Mechanistic Insights : In manganese-catalyzed C–H oxidations, tert-butyl-substituted spiro[2.5]octanes show regioselective H-atom transfer, highlighting the role of substituents in directing reactivity .
  • Commercial Availability : Derivatives like 5-Boc-5-azaspiro[2.5]octane are marketed by suppliers (e.g., ChemBK) for drug discovery, underscoring their industrial relevance .

Biological Activity

5-(Bromomethyl)spiro[2.5]octane, with the chemical formula C9_9H15_{15}Br, is an organic compound characterized by a unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The synthesis of this compound typically involves the bromination of spiro[2.5]octane using reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl derivative. This compound's structure allows for various chemical modifications, making it a versatile building block in organic chemistry .

The biological activity of this compound is largely attributed to its reactivity as a bromomethyl compound. The bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. This property is essential for its application in biochemical assays and enzyme mechanism studies, where it may interact with biological macromolecules such as proteins and nucleic acids .

Research Findings and Case Studies

Several studies have explored the biological implications of similar spiro compounds, providing insights into the potential applications of this compound.

  • Anticancer Activity : A study on spirocyclic compounds demonstrated that modifications at the bromomethyl position could enhance cytotoxicity against cancer cell lines. The introduction of nucleophiles in substitution reactions can lead to derivatives with improved biological activity against tumors .
  • Enzyme Inhibition : Research involving enzyme assays has shown that bromomethyl derivatives can serve as effective inhibitors for certain enzymes, impacting metabolic processes within cells. This suggests potential therapeutic applications for this compound in drug development targeting enzyme-related diseases .
  • Biochemical Probes : The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms and interactions with biomolecules, highlighting its utility in biochemical research settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeKey Biological Activity
Spiro[2.5]octaneParent compoundBaseline reactivity
7-(Chloromethyl)spiro[2.5]octaneHalogenated derivativeVarying reactivity profiles
7-(Hydroxymethyl)spiro[2.5]octaneHydroxyl derivativePotentially enhanced solubility

The presence of different substituents (e.g., bromine vs. chlorine vs. hydroxymethyl groups) significantly alters the reactivity and biological activity of these compounds, emphasizing the importance of structural modifications in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.